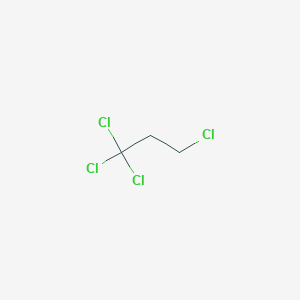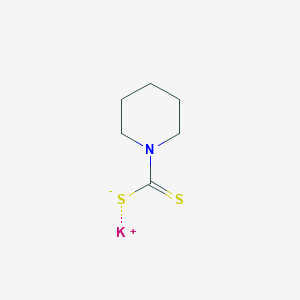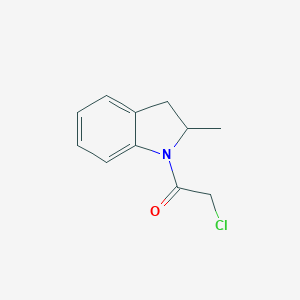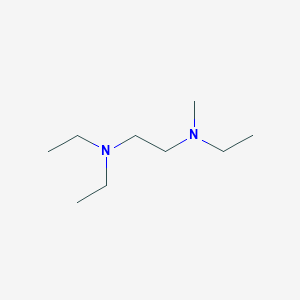
1,1,1,3-Tétrachloropropane
Vue d'ensemble
Description
1,1,1,3-Tetrachloropropane is an organic compound with the molecular formula C₃H₄Cl₄ It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to a three-carbon propane backbone
Applications De Recherche Scientifique
1,1,1,3-Tetrachloropropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of herbicides, refrigerants, and other industrial chemicals.
Mécanisme D'action
Target of Action
This compound is a chlorinated hydrocarbon, and such compounds often interact with a variety of biological targets, including proteins and lipids .
Mode of Action
Chlorinated hydrocarbons in general are known to interact with biological molecules, potentially leading to changes in cellular function .
Biochemical Pathways
Chlorinated hydrocarbons can potentially disrupt various biochemical pathways due to their reactivity with biological molecules .
Pharmacokinetics
Metabolism of these compounds can occur in the liver, and excretion can occur via the urine and feces .
Result of Action
Chlorinated hydrocarbons can potentially cause a variety of effects due to their reactivity with biological molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,1,3-Tetrachloropropane. For example, the presence of other chemicals can influence its reactivity. Additionally, physical factors such as temperature and pH can affect its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachloropropane can be synthesized through the reaction of ethylene with carbon tetrachloride in the presence of a catalyst. The reaction typically involves the use of alkyl phosphates, ferric chloride, and iron powder as catalysts. The reaction is conducted under conditions of 1.0 MPa pressure and temperatures ranging from 100 to 115°C .
Industrial Production Methods: In industrial settings, the continuous production of 1,1,1,3-tetrachloropropane is achieved through a gas-solid reaction. A catalyst composed of zero-valent iron and phosphate-modified carbon material is used. This method allows for the efficient and continuous production of the compound in a gas-solid fixed bed reactor .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3-Tetrachloropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) can be employed in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products:
Substitution: Formation of compounds like 1,1,1-trichloropropane.
Reduction: Formation of compounds like 1,1,1,3-trichloropropane.
Oxidation: Formation of compounds like 1,1,1,3-tetrachloropropanol or 1,1,1,3-tetrachloropropanoic acid.
Comparaison Avec Des Composés Similaires
1,1,2,3-Tetrachloropropane: Differing in the position of chlorine atoms, this compound has distinct chemical properties and applications.
1,1,3,3-Tetrachloropropane: Another isomer with different chlorine atom positions, leading to unique reactivity and uses.
Uniqueness: 1,1,1,3-Tetrachloropropane is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific industrial applications and scientific research.
Propriétés
IUPAC Name |
1,1,1,3-tetrachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTACNSITJSJFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051546 | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propane, 1,1,1,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1070-78-6 | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3-tetrachloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3-TETRACHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM99MQP76V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1,1,3-Tetrachloropropane?
A1: 1,1,1,3-Tetrachloropropane has the molecular formula C3H4Cl4 and a molecular weight of 181.88 g/mol. []
Q2: Is there spectroscopic data available for 1,1,1,3-Tetrachloropropane?
A2: Yes, studies have investigated the 13C NMR spectra of 1,1,1,3-Tetrachloropropane and other polychlorinated compounds. This data helps identify specific chemical groups within complex mixtures. [] Additionally, PMR (Proton Magnetic Resonance) has been used to analyze the conformational isomerism of 1,1,1,3-Tetrachloropropane. []
Q3: How is 1,1,1,3-Tetrachloropropane synthesized?
A3: 1,1,1,3-Tetrachloropropane can be synthesized through the telomerization reaction of tetrachloromethane (carbon tetrachloride) and ethylene. This reaction often utilizes catalysts like phosphate esters, powdered iron, or FeCl3. []
Q4: What are the common reactions involving 1,1,1,3-Tetrachloropropane?
A4: 1,1,1,3-Tetrachloropropane participates in various reactions, including:
- Telomerization: It reacts with vinylidene chloride in the presence of coordination catalysts, yielding a mixture of telomers. Interestingly, a 1,5-hydrogen shift in the intermediate radical can lead to the formation of unexpected byproducts. []
- Fluorination: Reacting 1,1,1,3-Tetrachloropropane with anhydrous hydrogen fluoride over a chromium-based catalyst can yield 3,3,3-trifluoropropene-1. []
- Dehydrochlorination: This reaction, often catalyzed by FeCl3, converts 1,1,1,3-Tetrachloropropane into 1,1,3-trichloropropene and/or 3,3,3-trichloropropene. []
Q5: Can 1,1,1,3-Tetrachloropropane be used as a starting material for other compounds?
A5: Yes, research indicates that 1,1,1,3-Tetrachloropropane serves as a precursor in the synthesis of various compounds, including dl-cysteic acid, 3-sulfoacrylic acid, and the insecticide pyridalyl. [, ]
Q6: Does 1,1,1,3-Tetrachloropropane have any catalytic applications?
A6: While not a catalyst itself, 1,1,1,3-Tetrachloropropane is often involved in reactions initiated by catalysts. For example, metal carbonyls like Fe(CO)5 and Mo(CO)6 initiate its reaction with various unsaturated compounds, including olefins and acrylic monomers. [, , , , , , , ]
Q7: Has 1,1,1,3-Tetrachloropropane been detected in environmental samples?
A7: Yes, studies have identified 1,1,1,3-Tetrachloropropane in desalted crude oil, indicating its presence in the environment as a result of industrial processes. []
Q8: What analytical techniques are used to study 1,1,1,3-Tetrachloropropane?
A8: Several analytical methods are employed, including:
- Gas Chromatography (GC): Coupled with electron capture detection (ECD), GC is utilized for identifying and quantifying 1,1,1,3-Tetrachloropropane, particularly in complex mixtures like crude oil. []
- Nuclear Quadrupole Resonance (NQR): This technique provides insights into the crystal structure and dynamical properties of 1,1,1,3-Tetrachloropropane. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















